2-Chloro-3-(trifluoromethoxy)phenol
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Overview
Description
2-Chloro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a chlorinated phenol precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy source reacts with a chlorinated phenol under specific conditions. For example, the reaction can be carried out using a trifluoromethoxy anion generated from trifluoromethyl sulfonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)phenol
- 2-Chloro-5-(trifluoromethoxy)phenol
- 2-Chloro-6-(trifluoromethoxy)phenol
Uniqueness
2-Chloro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique positioning can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
2-Chloro-3-(trifluoromethoxy)phenol is a compound with the chemical formula C₇H₄ClF₃O, recognized for its unique trifluoromethoxy group that imparts distinctive biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Weight : 196.56 g/mol
- Structural Formula :
The presence of the trifluoromethoxy group enhances lipophilicity and can influence the compound's interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds containing phenolic structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated in various studies:
- Mechanism : The antimicrobial effects are often attributed to the ability of phenolic compounds to disrupt microbial membranes and interact with proteins, leading to cell lysis or inhibition of vital metabolic processes .
- Case Study : In a study examining phenolic lipids, similar compounds demonstrated effectiveness against bacterial and fungal strains, suggesting a potential for this compound in antimicrobial applications .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups:
- Inhibition of Cell Proliferation : Compounds analogous to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound was found to significantly reduce viability in MCF-7 breast cancer cell lines with an IC50 value of approximately 8.47 µM after 72 hours of treatment .
Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |
---|---|---|
5 | 58.48 | 43.89 |
10 | 45.22 | 23.88 |
20 | 21.24 | 15.05 |
- Mechanism : The anticancer activity is hypothesized to involve the inhibition of matrix metalloproteinases (MMPs), which play critical roles in tumor invasion and metastasis .
Cytotoxicity Studies
Cytotoxicity assays have been employed to assess the safety profile of this compound:
Properties
CAS No. |
653578-81-5 |
---|---|
Molecular Formula |
C7H4ClF3O2 |
Molecular Weight |
212.55 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4ClF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |
InChI Key |
LIMHRALQRCJGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)O |
Origin of Product |
United States |
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